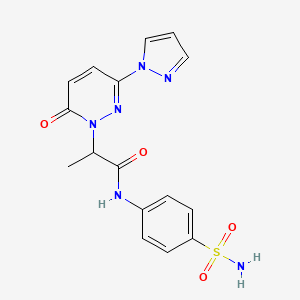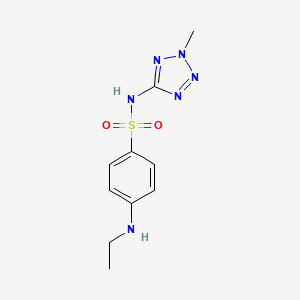
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide, also known as AQ-RA 741, is a synthetic compound that belongs to the family of quinolinyl amides. This compound has shown potential for its use in scientific research, particularly in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
Antioxidant and Detoxification Agent
N-acetylcysteine (NAC) and its derivatives, such as N-acetylcysteine amide (NACA), have been extensively studied for their potent antioxidant properties. NAC serves as a precursor to glutathione, a critical antioxidant within the body, and has been explored for its potential in mitigating oxidative stress-related damage in various pathologies, including neurodegenerative diseases, cardiovascular disorders, and respiratory conditions. NACA, with improved lipophilicity and membrane permeability compared to NAC, shows promise in enhancing antioxidant defenses more efficiently (Sunitha et al., 2013).
Molecular Mechanisms in Psychiatric Disorders
Research has delved into the molecular mechanisms by which NAC may exert beneficial effects in psychiatric disorders, including schizophrenia, bipolar disorder, and addiction. NAC's modulation of glutamatergic, neurotropic, and inflammatory pathways suggests its therapeutic potential beyond merely serving as an antioxidant precursor. It is posited that NAC's actions may also include modulating neurotransmitter systems and inflammatory responses, underscoring its multifaceted role in psychiatric treatment strategies (Dean et al., 2011).
Environmental and Industrial Applications
The study of quinoline derivatives, including those related to N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide, reveals their significant role in environmental and industrial applications. Quinoline and its derivatives have been employed as corrosion inhibitors, offering protection against metallic corrosion through the formation of stable chelating complexes. This property is crucial for extending the life of metal structures and components in various industrial settings (Verma et al., 2020).
Toxicology and Safety
The toxicological aspects of chlorophenols, including 4-chlorophenoxy derivatives, have been reviewed, highlighting their environmental persistence and potential as precursors to dioxins in chemical processes. Such studies are pivotal for understanding the environmental impact of these compounds and guiding safe handling and disposal practices (Peng et al., 2016).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-13(23)22-10-2-3-14-4-7-16(11-18(14)22)21-19(24)12-25-17-8-5-15(20)6-9-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECJJOVTTWSJCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2450053.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2450058.png)




![N-({[3,3'-bithiophene]-5-yl}methyl)-4-methoxybenzamide](/img/structure/B2450066.png)
![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450067.png)
![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)

![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)

